molecular formula C11H9NO2 B2953738 2-Methyl-4-nitrosonaphthalen-1-ol CAS No. 1822648-26-9

2-Methyl-4-nitrosonaphthalen-1-ol

Cat. No. B2953738
CAS RN: 1822648-26-9
M. Wt: 187.198
InChI Key: YZSCTNNFEVNWDC-UHFFFAOYSA-N
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Description

“2-Methyl-4-nitrosonaphthalen-1-ol” is a chemical compound with the CAS Number: 1822648-26-9 . It has a molecular weight of 187.2 and its IUPAC name is 2-methyl-4-nitroso-1-naphthol . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO2/c1-7-6-10 (12-14)8-4-2-3-5-9 (8)11 (7)13/h2-6,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” has a melting point of 168-170 degrees Celsius . More detailed physical and chemical properties would require specific experimental measurements .

Scientific Research Applications

π-Complex Formation

The interaction between naphthalene derivatives and the nitrosonium cation leads to the formation of π-complexes, which are crucial for understanding chemical reactions that produce binaphthyl derivatives. This interaction demonstrates the significance of 2-Methyl-4-nitrosonaphthalen-1-ol in facilitating complex chemical processes (Borodkin et al., 1993).

Atmospheric Chemistry

Research on atmospheric chemistry highlights the photolysis of nitroarenes, including 2-Methyl-1-Nitronaphthalene, to understand their degradation and impact on air quality. This study is vital for predicting ambient concentrations of nitroarenes and assessing their environmental effects (Arey et al., 1990).

Enzymatic Reduction

The enzymatic reduction of aromatic nitro compounds by liver fractions demonstrates the metabolic pathways of nitroarenes, including the conversion of 2-nitronaphthalene to 2-naphthylamine. This research is crucial for understanding the detoxification processes of harmful compounds in biological systems (Poirier & Weisburger, 1974).

Carcinogenesis

Studies on the carcinogenic potential of nitroarenes reveal the formation of hydrogen peroxide and superoxide anion from active metabolites of naphthylamines, suggesting a role in carcinogenesis. This research highlights the importance of understanding the oxidative stress induced by nitroarenes and their metabolites (Nakayama et al., 1983).

Organic Light Emitting Diodes (OLEDs) and Fluorescent Chemodosimeters

Nitronaphthalenes, including this compound, are explored for their applications in OLEDs and as fluorescent chemodosimeters for detecting metal ions. These studies demonstrate the potential of nitronaphthalenes in advanced materials science, offering insights into their photophysical properties and interactions with biological macromolecules (Yu et al., 2017).

Mechanism of Action

The mechanism of action for “2-Methyl-4-nitrosonaphthalen-1-ol” is not specified in the search results. The mechanism of action for a compound typically refers to its effects on biological systems .

Safety and Hazards

The safety information for “2-Methyl-4-nitrosonaphthalen-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for research on “2-Methyl-4-nitrosonaphthalen-1-ol” are not available in the search results, advancements in the field of organic chemistry often involve the development of new synthetic methods and the exploration of novel applications for existing compounds .

properties

IUPAC Name

2-methyl-4-nitrosonaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCTNNFEVNWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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